molecular formula C16H13NOS2 B7830036 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol CAS No. 925006-40-2

4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol

Cat. No.: B7830036
CAS No.: 925006-40-2
M. Wt: 299.4 g/mol
InChI Key: KOUWFKOTQZDBLE-UHFFFAOYSA-N
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Description

4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Methylthio Group: The methylthio group can be added via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the thiazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thiazole ring can interact with enzymes and receptors. The methylthio group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-(Methylthio)phenyl)thiazol-2-yl)acetonitrile: Similar structure with an acetonitrile group instead of a phenol group.

    4-(1,3-Thiazol-2-yl)phenol: Similar structure without the methylthio group.

Uniqueness

4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol is unique due to the combination of its phenol, thiazole, and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(4-methylsulfanylphenyl)-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUWFKOTQZDBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246454
Record name 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925006-40-2
Record name 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925006-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[4-(Methylthio)phenyl]-2-thiazolyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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